Product packaging for 1-Naphthyl 2-(3-benzoylphenyl)propanoate(Cat. No.:)

1-Naphthyl 2-(3-benzoylphenyl)propanoate

Cat. No.: B310904
M. Wt: 380.4 g/mol
InChI Key: RVPIZWQJTYINIZ-UHFFFAOYSA-N
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Description

1-Naphthyl 2-(3-benzoylphenyl)propanoate is a useful research compound. Its molecular formula is C26H20O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20O3 B310904 1-Naphthyl 2-(3-benzoylphenyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

naphthalen-1-yl 2-(3-benzoylphenyl)propanoate

InChI

InChI=1S/C26H20O3/c1-18(26(28)29-24-16-8-12-19-9-5-6-15-23(19)24)21-13-7-14-22(17-21)25(27)20-10-3-2-4-11-20/h2-18H,1H3

InChI Key

RVPIZWQJTYINIZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Overview of Complex Ester Synthesis in Contemporary Organic Chemistry

The formation of esters, through the reaction of a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. However, the creation of more complex esters, particularly those involving sterically hindered or electronically challenging substrates, requires sophisticated methodologies. Modern synthetic strategies often employ coupling agents to facilitate the esterification process under mild conditions, thereby avoiding harsh reactions that could compromise sensitive functional groups within the molecule.

One widely utilized method for the synthesis of complex esters is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This approach activates the carboxylic acid, enabling it to react readily with the alcohol. The synthesis of arylpropanoate esters, including derivatives of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), frequently utilizes such methods to create ester prodrugs. nih.govmdpi.com These prodrugs are designed to enhance the therapeutic properties of the parent drug, for example, by increasing its lipophilicity for better absorption. nih.gov

Esterification is a versatile technique for producing prodrugs of weak acids like ketoprofen. mdpi.com By converting the carboxylic acid group into an ester, the molecule's physicochemical properties, such as its pKa, are altered, which can influence its behavior in a biological system. mdpi.com The synthesis of these ester prodrugs is often a straightforward process that can be achieved in high yields without the need for complex equipment or toxic solvents. mdpi.com

Structural Framework of 1 Naphthyl 2 3 Benzoylphenyl Propanoate Within Arylpropanoate Ester Systems

1-Naphthyl 2-(3-benzoylphenyl)propanoate is a complex ester with a distinct molecular architecture. Its structure is built upon a central arylpropanoate core, specifically derived from 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen (B1673614). mdpi.com This core is characterized by a propanoic acid backbone attached to a phenyl ring, which in turn bears a benzoyl group at the meta position.

The key structural features of this compound can be broken down as follows:

Ester Linkage: The propanoate's carboxylic acid group is converted into an ester by linking it with a 1-naphthyl group via an oxygen atom. This ester bond is a critical functional group that can be susceptible to hydrolysis, a property often exploited in prodrug design. nih.gov

1-Naphthyl Moiety: This is a large, aromatic hydrocarbon group derived from naphthalene (B1677914). Its attachment to the propanoate core significantly increases the molecule's size and lipophilicity.

The combination of these structural elements results in a molecule with a unique three-dimensional shape and a specific distribution of electron density, which are key determinants of its chemical behavior and potential interactions with biological systems.

Below is a table summarizing the key structural components of this compound.

ComponentChemical FormulaKey Features
2-(3-benzoylphenyl)propanoic acid (Ketoprofen)C₁₆H₁₄O₃Arylpropanoate structure, contains a carboxylic acid group.
1-Naphthol (B170400)C₁₀H₈OAromatic alcohol derived from naphthalene.
Ester Linkage-COO-Connects the carboxylic acid and alcohol components.

Research Trajectories and Academic Significance of Naphthyl Esters and Benzoylphenyl Moieties

Esterification Reactions for Naphthyl Propanoates

The formation of the ester bond between the naphthyl and arylpropanoic acid moieties is a critical step in the synthesis of the target compound. Several established and versatile methods are available for this transformation, each with its own set of advantages and specific applications.

Dicyclohexylcarbodiimide (B1669883) (DCC)-Mediated Esterification with Acid Catalysis

A widely employed method for the esterification of carboxylic acids and alcohols is the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by 4-Dimethylaminopyridine (B28879) (DMAP) and proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher reagents or high temperatures. organic-chemistry.orgwikipedia.org

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form the ester and N,N'-dicyclohexylurea (DCU), a stable urea (B33335) byproduct that is largely insoluble in most organic solvents and can be easily removed by filtration. wikipedia.orgorganic-chemistry.org The role of DMAP is crucial as it acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an N-acylurea byproduct that can arise from a competing rearrangement of the O-acylisourea intermediate. wikipedia.org

Reactants Coupling System Solvent Temperature Typical Yield
2-(3-benzoylphenyl)propanoic acid, 1-Naphthol (B170400)DCC, DMAP (catalytic)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to Room TemperatureGood to Excellent

This method's mild conditions and high efficiency make it a preferred choice for the synthesis of sterically hindered esters and those with acid-labile functional groups. organic-chemistry.org

Strategic Application of Other Condensing Agents for Ester Bond Formation

Beyond DCC, a range of other condensing agents have been developed and are strategically applied in ester synthesis, often to overcome specific challenges such as byproduct removal or to enhance reaction rates.

One of the most common alternatives to DCC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with 1-Hydroxybenzotriazole (HOBt). peptide.comnih.govreddit.com The advantage of using EDC is that the resulting urea byproduct is water-soluble, facilitating its removal during aqueous workup, which is particularly beneficial in solid-phase synthesis. peptide.com HOBt is added to suppress side reactions and minimize racemization at the stereocenter of the carboxylic acid. peptide.com

The Yamaguchi esterification offers another powerful method, especially for the synthesis of highly functionalized and sterically hindered esters, including macrolides. organic-chemistry.orgwikipedia.orgfrontiersin.orgnih.govresearchgate.net This two-step, one-pot procedure involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by the DMAP-catalyzed reaction with the alcohol. organic-chemistry.orgfrontiersin.org

The Mitsunobu reaction provides a different approach, allowing for the conversion of an alcohol to an ester with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.govresearchgate.nettcichemicals.com This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds by activating the alcohol, which is then displaced by the carboxylate nucleophile in an SN2 reaction. wikipedia.org

Condensing Agent/Method Key Reagents Primary Advantages
EDC/HOBt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-HydroxybenzotriazoleWater-soluble urea byproduct, reduced racemization. peptide.comnih.gov
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAPEffective for sterically hindered substrates and macrolactonization. wikipedia.orgfrontiersin.org
Mitsunobu ReactionTriphenylphosphine, DEAD or DIADInversion of stereochemistry at the alcohol center. organic-chemistry.orgwikipedia.org

Synthesis via Acyl Chlorides and Alcohol Nucleophilicity

A traditional and straightforward method for ester synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. This approach is particularly effective for less reactive alcohols, such as phenols. nih.gov

The 2-(3-benzoylphenyl)propanoic acid can be converted to its corresponding acyl chloride using a variety of chlorinating agents, with thionyl chloride (SOCl2) or oxalyl chloride being the most common. The resulting 2-(3-benzoylphenyl)propanoyl chloride is a highly reactive electrophile.

The subsequent reaction with 1-naphthol, a phenol (B47542), proceeds readily. The nucleophilicity of the naphtholic oxygen is sufficient to attack the carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. nih.gov To neutralize the HCl generated, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture.

Reaction Scheme: Step 1: Acyl Chloride Formation 2-(3-benzoylphenyl)propanoic acid + SOCl₂ → 2-(3-benzoylphenyl)propanoyl chloride + SO₂ + HCl

Step 2: Esterification 2-(3-benzoylphenyl)propanoyl chloride + 1-Naphthol → this compound + HCl

This method is robust and generally provides high yields, though it is less mild than the carbodiimide-mediated couplings and may not be suitable for substrates with acid-sensitive functional groups.

Preparation of the 2-(3-Benzoylphenyl)propanoic Acid Component

The synthesis of 2-(3-benzoylphenyl)propanoic acid, a profen drug, is a well-established area of organic synthesis, with several industrial and laboratory-scale methods available.

Transition Metal-Catalyzed Synthetic Routes to Arylpropanoic Acids (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carboxylic acids and their derivatives. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov A particularly relevant approach for the synthesis of 2-arylpropanoic acids is the hydroxycarbonylation of vinyl arenes. organic-chemistry.orgresearchgate.net In this reaction, a vinyl arene is treated with carbon monoxide and water in the presence of a palladium catalyst to afford the corresponding carboxylic acid.

For the synthesis of 2-(3-benzoylphenyl)propanoic acid, this would involve the palladium-catalyzed hydroxycarbonylation of 3-vinylbenzophenone. This reaction typically proceeds with high regioselectivity, favoring the formation of the branched-chain carboxylic acid over the linear isomer.

Substrate Catalyst System CO Source Key Features
3-VinylbenzophenonePalladium(II) acetate, Phosphine ligandCarbon Monoxide gas or in situ generation (e.g., from Mo(CO)₆)High regioselectivity for the 2-arylpropanoic acid. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

This methodology offers an atom-economical route to the desired acid, directly incorporating the carboxylic acid functionality in a single step from an readily accessible precursor.

Precursor Synthesis and Functional Group Transformations (e.g., 3-Vinylbenzophenone Derivatives)

The synthesis of the key precursor, 3-vinylbenzophenone, can be achieved through well-known transition metal-catalyzed cross-coupling reactions. The Heck reaction is a prominent method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnih.govu-szeged.huliverpool.ac.uk

Specifically, 3-vinylbenzophenone can be prepared via the Heck coupling of 3-bromobenzophenone (B87063) with ethylene (B1197577) gas. wikipedia.orgliverpool.ac.uk This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, often with a phosphine ligand, and a base like triethylamine. wikipedia.org

Reactants Catalyst System Base Product
3-Bromobenzophenone, EthylenePalladium(II) acetate, Phosphine ligandTriethylamine3-Vinylbenzophenone

An alternative synthetic route to 2-(3-benzoylphenyl)propanoic acid starts from 3-benzoylphenylacetonitrile. google.comsemanticscholar.org This method involves the methylation of the acetonitrile (B52724) precursor at the alpha-position, followed by hydrolysis of the resulting 2-(3-benzoylphenyl)propionitrile (B120230) to the desired carboxylic acid. google.com The hydrolysis can be carried out under either acidic or basic conditions.

Convergent Synthetic Approaches to the this compound Scaffold

Synthesis of the Carboxylic Acid Fragment: 2-(3-benzoylphenyl)propanoic acid (Ketoprofen)

Synthesis of the Alcohol Fragment: 1-Naphthol

1-Naphthol, the second key fragment, is a commercially available compound and can be synthesized through several established industrial processes. One of the primary methods is the sulfonation of naphthalene followed by alkali fusion.

Final Esterification Step

The final step in this convergent synthesis is the esterification of 2-(3-benzoylphenyl)propanoic acid with 1-naphthol. This can be accomplished using standard esterification methods. A common laboratory method for synthesizing ester prodrugs of ketoprofen is the dicyclohexylcarbodiimide (DCC) coupling method. nih.gov Other general esterification procedures involve the reaction of the carboxylic acid with the alcohol in the presence of an acid catalyst or converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol. google.comresearchgate.net For instance, ketoprofen can be reacted with thionyl chloride to form the acyl chloride, which then reacts with the desired alcohol. google.com

The table below summarizes the key fragments and the final coupling reaction in the convergent synthesis of this compound.

FragmentSynthetic Starting Materials/MethodCoupling Reaction
2-(3-benzoylphenyl)propanoic acid 3-methylbenzophenone or 3-benzoylphenyl acetonitrileEsterification (e.g., DCC coupling, Acyl Chloride method)
1-Naphthol Naphthalene (via sulfonation and alkali fusion)

Stereoselective Synthesis and Enantiomeric Resolution of Related 2-(3-Benzoylphenyl)propanoate Esters

The biological activity of many profens resides predominantly in the (S)-enantiomer. For ketoprofen, the (S)-enantiomer is reported to be significantly more potent than the (R)-enantiomer. nih.gov Consequently, the development of stereoselective synthetic methods and efficient enantiomeric resolution techniques is of great importance.

Enantiomeric Resolution

The resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. researchgate.net This can be achieved through chemical or enzymatic methods.

Chemical Resolution: A classical approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent. For ketoprofen, (-)-cinchonidine has been used as a resolving agent. The diastereomeric salts are then separated by crystallization, followed by liberation of the enantiomerically pure acid. google.com In one instance, this method yielded S-ketoprofen with an enantiomeric purity of 97%. google.com

Enzymatic Resolution: Enzymatic methods, particularly those employing lipases, have gained prominence due to their high enantioselectivity and mild reaction conditions. acs.org The kinetic resolution of racemic ketoprofen or its esters is a widely studied approach. This involves the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester.

Several lipases have been investigated for the resolution of ketoprofen. For example, Candida rugosa lipase (B570770) has demonstrated high enantioselectivity (E = 185) in the esterification of racemic ketoprofen, achieving a 47% conversion with an enantiomeric excess of 99% for the (S)-ester. nih.gov The unreacted (R)-ketoprofen can then be racemized and recycled. nih.gov Similarly, lipase from Aspergillus niger has been used for the kinetic resolution of racemic ketoprofen methyl ester via hydrolysis, resulting in an enantiomeric excess of 99.85%. mdpi.com

The table below presents data from the enzymatic resolution of ketoprofen using different lipases.

EnzymeMethodSubstrateKey Findings
Candida rugosa lipaseEsterificationRacemic ketoprofenEnantioselectivity (E) = 185, Conversion (c) = 47%, Enantiomeric excess (ee) = 99% for (S)-ester
Aspergillus niger lipaseHydrolysisRacemic ketoprofen methyl esterConversion > 51%, Enantiomeric excess (ee) = 99.85%
Burkholderia cepacia lipaseEsterificationRacemic ketoprofenEnantioselective towards the (R)-enantiomer

Stereoselective Synthesis

While resolution separates enantiomers from a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer. While the provided search results focus more on resolution, asymmetric synthesis is a feasible process for preparing drugs in their enantiopure form. researchgate.net

The synthesis of various ester prodrugs of ketoprofen has been extensively reported, often starting from racemic or enantiomerically enriched ketoprofen. These esters are synthesized to modify the physicochemical properties of the parent drug. nih.govnih.govresearchgate.net The general synthesis involves the esterification of ketoprofen with a variety of alcohols. researchgate.net While these syntheses often start with racemic ketoprofen, the use of enantiomerically pure ketoprofen from a resolution step would directly lead to the corresponding enantiomerically pure ester.

Hydrolytic Pathways of Ester Cleavage

The ester bond in this compound is susceptible to hydrolysis, a reaction that splits the molecule into its constituent alcohol (1-naphthol) and carboxylic acid (2-(3-benzoylphenyl)propanoic acid). This transformation can be achieved under acidic, basic, or enzymatic conditions, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the OR' group (the naphthoxy group in this case), converting it into a better leaving group (1-naphthol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 1-naphthol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-(3-benzoylphenyl)propanoic acid and regenerate the acid catalyst (H₃O⁺). libretexts.org

Due to the reversible nature of the reaction, a large excess of water is used to drive the equilibrium towards the products, favoring the hydrolysis of the ester. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is a widely used method for cleaving ester bonds and is an irreversible process. chemguide.co.ukmasterorganicchemistry.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk

The mechanism for the saponification of this compound proceeds as follows:

Nucleophilic Addition of Hydroxide: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This addition step results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Alkoxide: The unstable tetrahedral intermediate collapses, expelling the naphthoxide ion (the leaving group) and forming the carboxylic acid, 2-(3-benzoylphenyl)propanoic acid. masterorganicchemistry.com

Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic naphthoxide ion (or another hydroxide ion) present in the mixture. This acid-base reaction is highly favorable and results in the formation of the sodium salt of the carboxylic acid (sodium 2-(3-benzoylphenyl)propanoate) and 1-naphthol. chemistrysteps.com

Enzymatic Hydrolysis and Biocatalytic Transformations (e.g., Lipase Activity)

Enzymes, particularly lipases, can serve as highly selective biocatalysts for the hydrolysis of ester bonds. This method is noted for its mild reaction conditions and high enantioselectivity. The 2-(3-benzoylphenyl)propanoate moiety is derived from ketoprofen, a chiral nonsteroidal anti-inflammatory drug (NSAID). Lipases have been extensively studied for the kinetic resolution of racemic ketoprofen esters. nih.govkoreascience.kr

The enzymatic hydrolysis of an ester like this compound using lipase would proceed via the following general steps:

Enzyme-Substrate Complex Formation: The ester binds to the active site of the lipase. Lipases often exhibit interfacial activation, where their catalytic activity significantly increases at an oil-water interface. nih.gov

Nucleophilic Attack: A serine residue in the lipase's catalytic triad (B1167595) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.

Acyl-Enzyme Intermediate Formation: The intermediate collapses, releasing the alcohol component (1-naphthol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (2-(3-benzoylphenyl)propanoic acid) and regenerating the free enzyme.

Research has shown that lipases like Candida rugosa lipase can effectively hydrolyze ketoprofen esters. nih.gov For instance, in the hydrolysis of (S)-decyl ketoprofen ester, near-quantitative conversion was achieved. nih.gov Similarly, lipases from Aspergillus niger have been used to catalyze the enantioselective hydrolysis of ketoprofen ethyl ester. nih.gov This high degree of stereoselectivity allows for the separation of enantiomers, a significant advantage in pharmaceutical applications. koreascience.kr

Table 1: Comparison of Hydrolytic Pathways for Ester Cleavage

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Enzymatic Hydrolysis (Lipase)
Catalyst Strong Acid (e.g., HCl, H₂SO₄) Strong Base (e.g., NaOH, KOH) Enzyme (e.g., Lipase)
Reversibility Reversible chemguide.co.uk Irreversible chemguide.co.uk Generally Irreversible (product removal)
Products Carboxylic Acid + Alcohol libretexts.org Carboxylate Salt + Alcohol libretexts.org Carboxylic Acid + Alcohol nih.gov
Conditions Heat, Excess Water chemguide.co.uk Heat chemguide.co.uk Mild (e.g., pH 7, 20-45°C) koreascience.krnih.gov
Selectivity Low Low High (Enantioselective) nih.govkoreascience.kr

Photochemical Reaction Mechanisms

The presence of two distinct chromophores, the naphthyl group and the benzophenone (B1666685) group within the ketoprofen structure, makes this compound highly susceptible to photochemical reactions. Upon absorption of UV light, the molecule can undergo several transformations, including intramolecular rearrangements and radical-based fragmentation.

Intramolecular Photorearrangements (e.g., Photo-Fries Type Reactions of Naphthyl Esters)

A significant photochemical pathway for aryl esters is the Photo-Fries rearrangement. asianpubs.orgwikipedia.org For 1-naphthyl esters, this reaction is initiated by UV irradiation, which promotes the molecule to an excited singlet state. rsc.orgacs.org This is followed by the homolytic cleavage of the ester's acyl–oxy bond. rsc.org

The mechanism involves the following key events:

Excitation and Bond Cleavage: The absorption of a photon excites the 1-naphthyl ester, leading to the scission of the C–O bond between the naphthoxy group and the acyl group. This generates a geminate radical pair—an acyl radical and a 1-naphthyloxyl radical—held within a "solvent cage". rsc.orgrsc.org

In-Cage Recombination: While inside the solvent cage, the radical pair can recombine. The acyl radical can attack the naphthyloxyl radical at the ortho (position 2) or para (position 4) carbons of the naphthalene ring. Subsequent tautomerization (enolization) of the resulting keto intermediates yields the stable hydroxyketone products: 2-acyl-1-naphthol and 4-acyl-1-naphthol. These are the classic Photo-Fries rearrangement products. asianpubs.orgrsc.org

Cage Escape: The radical pair can also diffuse out of the solvent cage. The escaped 1-naphthyloxyl radical can then abstract a hydrogen atom from a solvent molecule or another species to form 1-naphthol, which is a common side product in these reactions. asianpubs.org

The distribution of the Photo-Fries products is highly dependent on the reaction environment, such as the solvent viscosity and polarity, and can be influenced by confinement within media like polymers or zeolites. rsc.orgacs.org Studies on various 1-naphthyl esters have demonstrated the formation of these rearranged products upon irradiation. asianpubs.orgrsc.org

Photodecarboxylation and Radical Chemistry of the 2-(3-benzoylphenyl)propanoate Moiety

The 2-(3-benzoylphenyl)propanoate portion of the molecule, known as ketoprofen, has its own well-documented and complex photochemistry, which is primarily responsible for its photosensitizing properties. researchmap.jpnih.gov Upon UV irradiation, the benzophenone chromophore within the ketoprofen structure becomes highly reactive.

A major photochemical reaction for ketoprofen and its derivatives is photodecarboxylation. The proposed mechanism involves:

Excitation: The benzophenone moiety absorbs UV light, promoting it to an excited triplet state, ³KP*. researchmap.jp

Decarboxylation: The excited molecule undergoes decarboxylation, losing a molecule of CO₂. This process leads to the formation of a benzylic radical.

Radical Reactions: This benzylic radical is highly reactive and can undergo several subsequent reactions. It can abstract a hydrogen atom from the surrounding medium to form 3-ethylbenzophenone, which has been identified as a major photoproduct of ketoprofen irradiation in neutral aqueous media. nih.gov

In addition to decarboxylation, the excited ketoprofen moiety can initiate other radical processes. The excited triplet state can abstract hydrogen atoms from other molecules, leading to the formation of a ketyl radical (KPH•). researchmap.jprsc.org These radical intermediates can lead to a cascade of reactions, resulting in a variety of photoproducts, including 3-(1-hydroxyethyl)benzophenone (B130620) and 3-acetylbenzophenone. nih.gov The formation of these active free radicals is a key factor in the phototoxicity associated with ketoprofen. nih.govrsc.org

Table 2: Major Photoproducts from the Naphthyl and Ketoprofen Moieties

Moiety Photochemical Process Key Intermediate(s) Major Product(s) Reference
1-Naphthyl Ester Photo-Fries Rearrangement Acyl/1-Naphthyloxyl Radical Pair 2-Acyl-1-naphthol, 4-Acyl-1-naphthol rsc.org
1-Naphthyl Ester Cage Escape & H-Abstraction 1-Naphthyloxyl Radical 1-Naphthol asianpubs.org
2-(3-benzoylphenyl)propanoate Photodecarboxylation Benzylic Radical 3-Ethylbenzophenone nih.gov
2-(3-benzoylphenyl)propanoate Radical Formation Ketyl Radical (KPH•) 3-(1-Hydroxyethyl)benzophenone, 3-Acetylbenzophenone researchmap.jpnih.gov

Impact of Solvent and Supramolecular Environments on Photoreactivity

The photoreactivity of this compound is intrinsically linked to the benzophenone moiety within its structure. This group is a well-known photosensitizer. Upon absorption of UV radiation, the benzophenone chromophore can undergo intersystem crossing to a triplet excited state. The reactivity of this triplet state is highly dependent on its immediate environment, including the solvent and the presence of any supramolecular assemblies.

The choice of solvent can significantly influence the photophysical and photochemical pathways. In protic solvents, the triplet excited state of the benzophenone moiety can be quenched, potentially leading to different reaction products compared to reactions in aprotic media. For instance, in the presence of hydrogen-donating solvents, photoreduction of the ketone group can occur.

Supramolecular environments, such as those provided by cyclodextrins or micelles, can also modulate the photoreactivity. Encapsulation of the molecule within a cyclodextrin (B1172386) cavity can alter the accessibility of the excited benzophenone group to reactants in the bulk solution, potentially leading to changes in product distribution and reaction quantum yields. Similarly, in a micellar environment, the orientation of the molecule at the lipid-water interface can influence which parts of the molecule are exposed and susceptible to photoreaction.

While specific studies on this compound are not extensively documented, the known behavior of ketoprofen and its other esters in various media provides a strong basis for predicting its photoreactive properties. The photochemistry is expected to be dominated by the benzophenone triplet state, with the solvent and any encapsulating agents playing a crucial role in dictating the reaction's course.

Table 1: Predicted Influence of Environment on the Photoreactivity of this compound

EnvironmentPredicted Effect on Photoreactivity
Protic Solvents (e.g., alcohols) Potential for photoreduction of the benzophenone carbonyl group. Quenching of the triplet excited state may occur.
Aprotic Solvents (e.g., acetonitrile) The lifetime of the triplet excited state may be longer, potentially leading to different reaction pathways such as cycloadditions or reactions with dissolved oxygen.
Cyclodextrin Cavity Encapsulation can shield the benzophenone moiety, potentially inhibiting intermolecular photoreactions. The specific type of cyclodextrin and the binding orientation will be critical.
Micellar Systems The molecule's orientation at the micelle-water interface can influence the accessibility of the photoreactive center to other reactants.

Oxidative and Other Chemical Degradation Pathways

The degradation of this compound can proceed through several pathways, with oxidative degradation being a significant route, particularly for the core ketoprofen structure. Studies on ketoprofen have identified several degradation products that arise from oxidative processes. ethz.chnih.gov It is reasonable to infer that the 1-naphthyl ester would undergo similar degradation of its benzoylphenyl moiety.

One of the primary oxidative degradation pathways for ketoprofen involves the formation of hydroxylated derivatives. ethz.ch This can occur on the benzoyl ring, leading to compounds such as 2-(3-benzoyl-4-hydroxyphenyl)propanoic acid and 2-[3-(4-hydroxybenzoyl)phenyl]-propanoic acid. ethz.ch Another identified degradation product of ketoprofen is 1-(3-benzoylphenyl)ethanone, which results from the cleavage of the propanoic acid side chain. nih.gov

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Products
Oxidation of Benzoylphenyl Moiety 1-Naphthyl 2-(3-benzoyl-4-hydroxyphenyl)propanoate, 1-Naphthyl 2-[3-(4-hydroxybenzoyl)phenyl]propanoate
Oxidative Cleavage of Propanoate Side Chain 1-(3-benzoylphenyl)ethanone, 1-Naphthyl formate
Hydrolysis of Ester Linkage 2-(3-Benzoylphenyl)propanoic acid (Ketoprofen), 1-Naphthol

Mechanistic Studies of Ester Linkage Cleavage in Bioorthogonal Contexts

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The cleavage of an ester linkage under specific, biologically compatible triggers is a key strategy in designing prodrugs and other stimuli-responsive systems. While there is no specific literature on the use of this compound in a bioorthogonal context, its structure suggests potential for such applications.

The cleavage of the ester bond in this compound could be triggered by specific enzymes or by an externally applied stimulus if the molecule is appropriately modified. For example, the incorporation of a "trigger" group that can be selectively activated (e.g., by light or a specific chemical reagent) could initiate an intramolecular reaction leading to ester cleavage.

A hypothetical mechanism for a triggered cleavage could involve the introduction of a functional group that, upon activation, undergoes a cyclization reaction, attacking the ester carbonyl and leading to the release of 1-naphthol and the cyclized ketoprofen derivative. The choice of the naphthyl group as the ester component is significant, as 1-naphthol and its derivatives can be fluorescent, potentially allowing for the monitoring of the cleavage reaction.

The design of such a bioorthogonal system would require careful consideration of the trigger's specificity and the kinetics of the cleavage reaction to ensure that the release of the active molecule occurs at the desired time and location.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic arrangement in 1-Naphthyl 2-(3-benzoylphenyl)propanoate.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of neighboring functional groups.

The aromatic region (typically δ 7.0-8.5 ppm) would be particularly complex, showing signals for the protons of the 3-benzoylphenyl group and the naphthyl group. The protons on the benzoylphenyl moiety are expected to appear as a series of multiplets. Similarly, the seven protons of the 1-naphthyl group would produce a complex pattern of multiplets. orientjchem.org

The aliphatic region would feature a quartet for the methine proton (CH) of the propanoate moiety, coupled to the adjacent methyl protons. This signal would likely appear around δ 4.0-4.5 ppm, shifted downfield by the adjacent ester oxygen. The methyl group (CH₃) protons would present as a doublet, coupled to the methine proton, with an expected chemical shift in the range of δ 1.5-1.7 ppm.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Benzoylphenyl & Naphthyl) 7.0 - 8.5 m
Methine Proton (-CH-) 4.0 - 4.5 q
Methyl Protons (-CH₃) 1.5 - 1.7 d

Data is predicted based on analogous structures.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

For this compound, two carbonyl carbon signals are anticipated at the downfield end of the spectrum. The ketone carbonyl (C=O) of the benzoyl group is expected around δ 196-198 ppm, while the ester carbonyl (O-C=O) should appear around δ 170-174 ppm. chemicalbook.comresearchgate.net

The aromatic region (δ 120-150 ppm) would contain numerous signals corresponding to the carbons of the two phenyl rings and the naphthyl group. The signals for the aliphatic carbons would include the methine carbon (CH) at approximately δ 45-50 ppm and the methyl carbon (CH₃) at around δ 18-20 ppm.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) 196 - 198
Ester Carbonyl (O-C=O) 170 - 174
Aromatic Carbons 120 - 150
Methine Carbon (-CH-) 45 - 50
Methyl Carbon (-CH₃) 18 - 20

Data is predicted based on analogous structures such as 2-(3-Benzoylphenyl)propionitrile (B120230) and 1-(3-benzoylphenyl)ethenone. chemicalbook.comresearchgate.net

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a clear correlation between the methine (CH) quartet and the methyl (CH₃) doublet of the propanoate fragment. It would also help in tracing the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic rings.

The most prominent features would be the C=O stretching vibrations. The ketone carbonyl stretch is expected to appear as a strong, sharp band around 1655 cm⁻¹. nih.gov The ester carbonyl stretch would also be a strong band, typically found at a higher wavenumber, around 1730-1750 cm⁻¹. The difference in absorption frequency allows for the clear distinction between the two carbonyl environments.

Additionally, the spectrum would show C-O stretching vibrations for the ester group in the range of 1100-1300 cm⁻¹. nih.gov The presence of the aromatic rings would be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch >3000
Ester C=O Stretch 1730 - 1750
Ketone C=O Stretch ~1655
Aromatic C=C Stretch 1450 - 1600
Ester C-O Stretch 1100 - 1300

Data is based on characteristic infrared absorption frequencies for functional groups and data from related compounds like ketoprofen (B1673614). nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ester bond. A prominent fragment ion would be the acylium ion [M - C₁₀H₇O]⁺, resulting from the loss of the naphthoxy radical. Another significant fragment would correspond to the benzoyl cation [C₆H₅CO]⁺ at m/z 105, a characteristic peak for benzoyl-substituted compounds. nih.gov The base peak in the spectrum of related ketoprofen esters is often the [M - COOR]⁺ fragment. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, providing definitive confirmation of its chemical formula. For this compound (C₂₆H₂₀O₃), the calculated monoisotopic mass is 380.1412 Da. An HRMS measurement that provides a mass value very close to this theoretical value would serve as strong evidence for the correct molecular formula. For comparison, the exact mass of the related compound ethyl 2-(3-benzoylphenyl)propanoate is 282.1256 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in identifying and quantifying volatile and semi-volatile components within a sample. In the context of "this compound" analysis, GC-MS can be employed to identify potential impurities, degradation products, or residual starting materials from its synthesis.

Once separated, the components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process fragments the molecules into a series of ions with specific mass-to-charge ratios (m/z). The resulting mass spectrum is a unique fingerprint of the compound, allowing for its identification by comparing it to spectral libraries or through manual interpretation.

For instance, the GC-MS analysis of Ketoprofen methyl ester on an EI-B type instrument shows characteristic peaks that are crucial for its identification. nih.gov The fragmentation pattern would likely involve the loss of the methoxycarbonyl group and other characteristic fragments from the benzoylphenyl and propanoate moieties.

Table 1: Illustrative GC-MS Data for a Related Compound (Ketoprofen Methyl Ester)

Parameter Value
Instrument HITACHI M-60
Ionization Mode Positive

This table is illustrative and based on data for a related compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For non-volatile or thermally labile compounds like "this compound," Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. It couples the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS setup, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase pushing the sample through. The choice of stationary and mobile phases is critical for achieving optimal separation of the target analyte from other components in the mixture.

Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the analyte molecules without significant fragmentation. The mass analyzer then separates these ions based on their m/z ratio, providing molecular weight information and, with high-resolution instruments, the elemental composition.

LC-MS is particularly valuable for the analysis of complex mixtures, such as reaction progress monitoring or the analysis of formulated products. For instance, in the quality control of pharmaceuticals, LC-MS/MS (tandem mass spectrometry) is used to determine the levels of active ingredients and impurities with high specificity and sensitivity. epa.gov An independent laboratory validation of a method for determining carbaryl (B1668338) (a 1-naphthyl derivative) and its metabolite 1-naphthol (B170400) in soil utilized LC/MS/MS, demonstrating the power of this technique for trace-level quantification in complex matrices. epa.gov

Table 2: Example LC-MS/MS Parameters for Analysis of a Naphthyl-Containing Compound (Carbaryl)

Parameter Details
LC System Agilent 1290 Infinity Series
Mass Spectrometer Agilent 6490 Triple Quad
Analytical Column Zorbax Eclipse (1.83 µm, 50 mm x 2.10 mm)
Injection Volume 10 µL

This table is based on a method for a different naphthyl-containing compound and serves as an example. epa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the electronic structure of the molecule.

For "this compound," the UV-Vis spectrum is expected to show distinct absorption bands arising from the electronic transitions within the naphthyl and benzoylphenyl chromophores. The naphthalene (B1677914) ring system typically exhibits strong absorptions in the UV region. The benzophenone (B1666685) moiety will also contribute significantly to the spectrum due to its conjugated system.

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. These values are useful for quantitative analysis using the Beer-Lambert law and can provide insights into the electronic environment of the chromophores. For example, the UV detector in an HPLC system is often set at a wavelength where the analyte shows maximum absorbance to achieve the highest sensitivity. In the purification of a related compound, 1-(3-benzoylphenyl)ethanone, the UV detector was set at 233 nm. nih.gov

Photochemical studies also rely heavily on UV-Vis spectroscopy. By irradiating a sample with light of a specific wavelength (often corresponding to a λmax) and monitoring the changes in the UV-Vis spectrum over time, the kinetics and mechanism of photochemical reactions, such as degradation or isomerization, can be investigated.

Table 3: Hypothetical UV-Vis Spectral Data for this compound

Chromophore Expected λmax (nm)
Naphthyl group ~220, ~280

This table presents hypothetical data based on the known spectral properties of the constituent chromophores.

Advanced Chromatographic Methodologies for Separation and Quantitative Analysis

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of "this compound" in various matrices. These methods offer high resolution, sensitivity, and reproducibility, making them suitable for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation and quantification of non-volatile compounds. In the context of "this compound," HPLC is the primary tool for assessing its purity and for monitoring the progress of its synthesis.

A typical HPLC method for purity assessment involves injecting a solution of the compound onto a column, often a reversed-phase column like a C18, and eluting it with a mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample separate based on their affinity for the stationary phase. A detector, most commonly a UV detector, measures the absorbance of the eluting components, generating a chromatogram. The area of the peak corresponding to "this compound" relative to the total area of all peaks provides a measure of its purity.

For instance, in the development of a certified reference material for 1-(3-benzoylphenyl)ethanone, analytical HPLC was used to determine the purity of the crude material, which was found to be 90.45%. mdpi.com After purification by preparative HPLC, the purity was re-analyzed and confirmed to be 99.86%. mdpi.com This highlights the importance of HPLC in both assessing and achieving high purity.

Table 4: Example HPLC Method Parameters for a Related Compound

Parameter Details
HPLC System Agilent 1200 Prep System
Column Eclipse Plus C18, 5 µm, 30.0 × 150 mm
Mobile Phase A Deionised water/formic acid 0.1%
Mobile Phase B Acetonitrile/formic acid 0.1%
Flow Rate 68 mL/min (preparative)

This table is based on a method for a related compound and illustrates typical parameters. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) for Ester Content Determination

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds, particularly hydrocarbons and esters. While "this compound" itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-FID could be employed to determine the content of related volatile esters that might be present as impurities or byproducts.

In GC-FID, the separated components from the GC column are passed through a hydrogen-air flame. The combustion of organic compounds in the flame produces ions, which are collected by an electrode, generating a current that is proportional to the amount of carbon atoms entering the detector. This makes FID a highly sensitive detector for most organic compounds.

The ester content determination would involve creating a calibration curve using standards of known concentration. By analyzing the sample under the same conditions and comparing the peak area of the target ester to the calibration curve, its concentration in the sample can be accurately determined.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Profile Resolution

For highly complex samples containing numerous structurally similar compounds, conventional one-dimensional GC may not provide sufficient separation. In such cases, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced resolving power.

In GC×GC, the effluent from a primary GC column is subjected to a second, shorter GC column with a different stationary phase. This is achieved using a modulator, which traps, focuses, and re-injects small fractions of the effluent from the first column onto the second column. This results in a two-dimensional separation, where compounds are separated based on two independent properties (e.g., boiling point and polarity).

The resulting data is typically presented as a two-dimensional contour plot, where each peak represents a single compound. This technique allows for the separation of co-eluting peaks from a one-dimensional GC analysis, providing a much more detailed and accurate profile of the sample. For the analysis of complex mixtures containing "this compound" and its isomers or degradation products, GC×GC could provide unparalleled resolution, enabling the identification and quantification of trace components that would otherwise be missed.

Computational Chemistry and Theoretical Modeling of 1 Naphthyl 2 3 Benzoylphenyl Propanoate

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-Naphthyl 2-(3-benzoylphenyl)propanoate. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometry, electronic distribution, and energetics with high accuracy.

For a molecule like this compound, DFT calculations would be employed to determine the optimized 3D structure. researchgate.net A study on ketoprofen (B1673614) compared various DFT methods and basis sets, concluding that mPW1PW91/6-311++G(2d,2p) provided superior predictions for bond lengths and angles. nih.gov Similar methodologies would be applied to the naphthyl ester to ascertain its most stable conformation.

Key energetic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would also be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. In studies of related compounds, these values have been correlated with inhibitory activity against enzymes like cyclooxygenase (COX). iasp-pain.org

Table 1: Exemplary Predicted Geometric Parameters for this compound based on Ketoprofen DFT Studies This table presents hypothetical data based on typical results from DFT calculations on similar molecules. nih.gov

ParameterPredicted Value
C=O (ester) bond length1.21 Å
C-O (ester) bond length1.35 Å
C=O (ketone) bond length1.23 Å
Dihedral Angle (naphthyl-ester)65°

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target like the COX enzyme. iasp-pain.orgtandfonline.comtandfonline.com These simulations track the movements of atoms over time, providing insights into conformational flexibility and intermolecular interactions. nih.govresearchgate.net

For this compound, an MD simulation would reveal the range of accessible conformations, which is crucial as ligands often bind to proteins in conformations that are not their lowest energy state. nih.gov The flexibility of the molecule, particularly the rotational freedom around the ester linkage and the phenyl-keto-phenyl backbone, would be a key focus.

Analyses of MD trajectories for ketoprofen and its derivatives have included calculations of root mean square deviation (RMSD) to assess structural stability, root mean square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to understand its compactness. iasp-pain.org Similar analyses would be applied to this compound to understand its dynamic behavior. Furthermore, MD simulations are instrumental in studying interactions with other molecules, such as surfactants or polymers in drug delivery systems. tandfonline.comtandfonline.com

Table 2: Typical Parameters and Outputs from an MD Simulation of a Profen Derivative This table is a representation of typical data from MD simulations of ketoprofen derivatives. iasp-pain.org

ParameterDescriptionTypical Value/Finding
Simulation TimeDuration of the simulation100 ns
Force FieldSet of parameters to describe interatomic forcesAMBER, GROMOS
RMSDRoot Mean Square Deviation from initial structureStable trajectory with RMSD < 0.3 nm
RgRadius of GyrationRelatively constant, indicating stable folding
SASASolvent Accessible Surface AreaFluctuations indicate interactions with solvent

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry provides tools to explore the reactivity of this compound, including its synthesis, degradation, and metabolic pathways. By modeling reaction mechanisms, it is possible to predict the most likely pathways and the structures of high-energy transition states.

For instance, the hydrolysis of the ester bond in this compound to yield ketoprofen and 1-naphthol (B170400) is a critical reaction for its action as a prodrug. nih.gov QM methods can be used to model this reaction, calculating the activation energy required to overcome the transition state. This information is valuable for predicting the compound's stability and its rate of conversion to the active drug under physiological conditions. nih.gov

Furthermore, theoretical models can predict the outcomes of cycloaddition reactions involving the parent acid, ketoprofen, which demonstrates the broad applicability of these methods in understanding chemical reactivity. acs.org These computational approaches can guide synthetic chemists in optimizing reaction conditions and can provide insights into potential metabolic transformations of the molecule in the body.

Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are extensively used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants via DFT calculations has become a standard tool. chemrxiv.org For ketoprofen, studies have shown that calculated ¹H and ¹³C NMR data can accurately reproduce experimental spectra, aiding in the characterization of the molecule and its complexes. researchgate.netnih.govmdpi.com Similar calculations for this compound would predict its NMR spectrum, which would be invaluable for confirming its identity and purity after synthesis. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to model the electronic transitions that give rise to UV-Vis absorption spectra. The calculated absorption maxima (λmax) can be compared with experimental data to confirm the electronic structure of the molecule. researchgate.net For ketoprofen, the characteristic absorption bands have been analyzed, and such computational modeling would be directly applicable to its naphthyl ester derivative. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound This table is illustrative, based on typical accuracies of DFT-based NMR prediction for similar organic molecules. researchgate.netmdpi.com

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Ester Carbonyl173.5174.2
Ketone Carbonyl196.0196.5
Naphthyl C1146.8147.3
Propanoate CH45.245.7

Computational Approaches to Chiral Discrimination and Stereoselectivity

This compound is a chiral molecule, existing as (S)- and (R)-enantiomers. The biological activity of profens is often stereospecific, with the (S)-enantiomer typically being the more active form. researchgate.net Computational modeling is a key tool for understanding and predicting chiral discrimination.

Molecular docking studies can be performed to simulate the binding of both enantiomers of this compound into the active site of the COX enzyme. mdpi.com By calculating the binding energies for each enantiomer, it is possible to predict which will bind more favorably, thus providing a rationale for the observed stereoselectivity in biological activity. iasp-pain.org

Furthermore, computational methods can model the interactions with chiral selectors used in chromatography, aiding in the development of methods for enantiomeric separation. researchgate.net Theoretical models are also being developed to understand the fundamental forces behind chiral recognition, such as van der Waals and exchange interactions, which are sensitive to the molecule's stereochemistry. nih.gov

Rational Design and Synthesis of 1 Naphthyl 2 3 Benzoylphenyl Propanoate Derivatives and Analogues for Research Applications

Design Principles for Structural Modifications of the Naphthyl Moiety

The 1-naphthyl group of 1-Naphthyl 2-(3-benzoylphenyl)propanoate serves as the ester promoiety, and its structural modification can significantly influence the compound's physicochemical and biological properties. The design principles for these modifications often revolve around enhancing stability, modulating lipophilicity, and introducing new functionalities for specific research purposes.

One primary consideration is the electronic nature of the naphthyl ring. The introduction of electron-donating or electron-withdrawing substituents can alter the ester's susceptibility to hydrolysis. For instance, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially making the ester more labile to enzymatic or chemical cleavage. Conversely, electron-donating groups might enhance stability.

Furthermore, the steric hindrance around the ester linkage can be modified by introducing bulky substituents on the naphthyl ring. This can protect the ester from non-specific hydrolysis by sterically hindering the approach of hydrolytic enzymes. The position of these substituents is also critical, with substitution at the ortho position (e.g., the 2- or 8-position of the naphthalene (B1677914) ring) expected to have a more pronounced steric effect.

Introducing specific functional groups onto the naphthyl moiety can also enable the development of targeted chemical probes. For example, the incorporation of a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a reactive group for covalent labeling of biological targets can be achieved through judicious functionalization of the naphthyl ring. The choice of substituent and its point of attachment would be guided by the desired application of the resulting analogue.

Modification Strategy Rationale Potential Substituents
Electronic ModulationAlter ester labilityNitro, Cyano, Halogens (EWG); Alkoxy, Amino (EDG)
Steric HindranceIncrease stability against hydrolysistert-Butyl, Isopropyl
FunctionalizationEnable conjugation/labelingAzido (B1232118), Alkynyl, Carboxyl, Amino

Design Principles for Structural Modifications of the 2-(3-Benzoylphenyl)propanoate Moiety

The 2-(3-benzoylphenyl)propanoate portion of the molecule is the pharmacologically active component, derived from ketoprofen (B1673614). Modifications to this moiety are often aimed at altering the compound's biological activity, selectivity, or pharmacokinetic profile.

A key target for modification is the carboxylic acid precursor of the ester. While the esterification itself is a modification, further changes to the propanoic acid side chain can be explored. For example, altering the length of the alkyl chain or introducing substituents on the alpha-carbon can impact the compound's interaction with its biological targets, such as cyclooxygenase (COX) enzymes.

The benzoylphenyl scaffold also presents opportunities for structural diversification. The terminal phenyl ring of the benzoyl group can be substituted with various groups to explore structure-activity relationships (SAR). For instance, the introduction of azido groups has been shown to enhance COX-2 inhibitory selectivity and potency in related ketoprofen analogs. nih.gov Replacing the phenyl ring with other aromatic or heterocyclic systems can also lead to novel compounds with altered biological profiles.

Another approach involves modifying the ketone carbonyl group. This group can be replaced with other functionalities like an ether, amide, sulfonamide, or sulfone to investigate their impact on the molecule's activity and potential to interact with different biological targets. bas.bg Such modifications can lead to the discovery of analogues with entirely new pharmacological properties beyond anti-inflammatory effects. bas.bg

Modification Target Design Rationale Example Modifications
Propanoic Acid ChainModulate biological activityChain extension/shortening, α-substitution
Benzoylphenyl ScaffoldAlter selectivity and potencyPhenyl ring substitution (e.g., azido), replacement with heterocycles
Ketone CarbonylExplore novel biological activitiesReplacement with ether, amide, sulfonamide, sulfone

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in biomedical imaging. The synthesis of labeled this compound would involve the incorporation of stable or radioactive isotopes at specific positions within the molecule.

Common isotopes used for such purposes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and fluorine-18 (B77423) (¹⁸F). For instance, ¹³C- and deuterium-labeled ketoprofen has been synthesized for use as an internal standard in quantitative mass spectrometry-based assays. mdpi.comresearchgate.net The synthesis of a ¹³C-labeled analogue of this compound could involve using a ¹³C-labeled precursor in the synthesis of the ketoprofen moiety.

For mechanistic studies of enzyme-catalyzed hydrolysis, an oxygen-18 (¹⁸O) label could be incorporated into the carbonyl oxygen of the ester. By analyzing the products of hydrolysis, the point of bond cleavage (acyl-oxygen or alkyl-oxygen) can be determined, providing insight into the enzymatic mechanism.

In the context of biomedical imaging, particularly Positron Emission Tomography (PET), analogues labeled with positron-emitting isotopes like ¹⁸F are of great interest. The synthesis of an ¹⁸F-labeled version of this compound could be achieved by introducing a fluorine atom onto either the naphthyl or the benzoylphenyl moiety, followed by radiofluorination. For example, ¹⁸F-labeled ketoprofen methyl esters have been developed for imaging cyclooxygenase-1 in neuroinflammation. nih.govresearchgate.netresearchgate.netmdpi.com The synthetic strategy would involve the preparation of a suitable precursor for nucleophilic ¹⁸F-fluorination. nih.govmdpi.com

Isotope Application Synthetic Approach
¹³C, ²HQuantitative analysis, metabolic studiesUse of labeled starting materials in synthesis
¹⁸OMechanistic studies of hydrolysisIncorporation into the ester carbonyl group
¹⁸FPositron Emission Tomography (PET) imagingNucleophilic radiofluorination of a suitable precursor

Development of Prodrug Linkers and Protecting Group Strategies utilizing the Ester Bond

The ester bond in this compound inherently makes it a prodrug of ketoprofen. The design of ester prodrugs is a common strategy to improve the therapeutic index of drugs, often by masking a carboxylic acid group to reduce gastrointestinal irritation, a common side effect of NSAIDs.

The naphthyl group in this context acts as a promoiety. The choice of different alcohol or phenol (B47542) moieties to form the ester bond is a key aspect of prodrug design. For example, ester prodrugs of ketoprofen have been synthesized with naturally occurring antioxidants like menthol, thymol, and eugenol. researchgate.net This approach aims to create mutual prodrugs where both the parent drug and the promoiety have beneficial biological activities.

The lability of the ester linker is a critical design parameter. The linker should be stable enough to withstand the acidic environment of the stomach but be readily cleaved by esterases in the plasma or target tissues to release the active drug. The electronic and steric properties of the promoiety, as discussed in section 6.1, play a crucial role in modulating this lability. Double ester prodrugs, where a glycolic acid spacer is used to link ketoprofen to an antioxidant, have also been designed to improve in vivo lability. researchgate.netnih.gov

During the synthesis of these ester prodrugs, protecting group strategies may be necessary, especially if other reactive functional groups are present in the molecule. For the esterification of ketoprofen's carboxylic acid, common methods include Fischer esterification with an excess of the alcohol in the presence of an acid catalyst, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net In more complex syntheses involving multi-step transformations, the carboxylic acid of ketoprofen might need to be temporarily protected, for example, as a methyl or benzyl (B1604629) ester, which can be selectively deprotected at a later stage.

Prodrug Strategy Design Principle Example Linker/Promoiety
Mutual ProdrugsCombine two synergistic pharmacophoresAntioxidants (menthol, thymol), other NSAIDs
Double Ester ProdrugsEnhance in vivo labilityGlycolic acid spacer
Simple Ester ProdrugsMask carboxylic acid, improve lipophilicityAlkyl and aryl groups

Exploration of Conjugation and Hybrid Molecule Approaches for Advanced Chemical Probes

Conjugating this compound or its parent acid, ketoprofen, to other molecules is a powerful strategy for developing advanced chemical probes and targeted therapeutics. This approach can be used to direct the molecule to specific cells or tissues, to combine its activity with that of another therapeutic agent, or to incorporate it into larger systems for controlled release.

One notable application is the conjugation of ketoprofen to peptides that target specific receptors overexpressed on cancer cells. For example, ketoprofen has been conjugated to RGD (Arginine-Glycine-Aspartic acid) and NGR (Asparagine-Glycine-Arginine) peptides to target integrin and aminopeptidase (B13392206) N receptors, respectively, for targeted cancer therapy. nih.gov In such conjugates, the ester bond of this compound could be replaced with an amide bond to link the ketoprofen moiety to the peptide.

Ketoprofen has also been incorporated into polymer-drug conjugates to create nanoparticles and hydrogels for controlled drug delivery. mdpi.com For instance, a methacrylic derivative of ketoprofen has been copolymerized with 1-vinylimidazole (B27976) to form self-assembling nanoparticles. mdpi.com These nanoparticles can then be incorporated into hydrogels for topical applications. mdpi.com Such systems can provide sustained release of the active drug at the site of inflammation.

The concept of hybrid molecules involves combining the structural features of two different pharmacophores into a single molecule to achieve dual or synergistic biological activity. Ketoprofen has been used as a scaffold for the synthesis of hybrid molecules with various heterocyclic compounds, such as pyrrolizine and indolizine (B1195054) derivatives, to create novel antiproliferative agents. nih.gov Another example is the creation of hybrids of ketoprofen with primaquine, an antimalarial drug, to develop compounds with both anti-inflammatory and antioxidant properties. nih.gov

Conjugation/Hybrid Strategy Purpose Example Conjugate/Hybrid
Peptide ConjugationTargeted drug deliveryKetoprofen-RGD/NGR conjugates for cancer therapy
Polymer ConjugationControlled releaseKetoprofen-based nanoparticles and hydrogels
Hybrid MoleculesDual/synergistic activityKetoprofen-pyrrolizine/indolizine hybrids, Ketoprofen-primaquine hybrids

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1-naphthyl 2-(3-benzoylphenyl)propanoate?

  • Methodological Answer : A common approach involves esterification of 2-(3-benzoylphenyl)propanoic acid with 1-naphthol. In analogous syntheses (e.g., ketoprofen derivatives), reactions are conducted under reflux with coupling agents like TEA (triethylamine) and purified via column chromatography using dichloromethane/methanol (9.5:0.5) . For naphthyl derivatives, propargyl bromide or similar reagents may be used in DMF with K₂CO₃ as a base, followed by extraction with ethyl acetate and solvent evaporation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, in related esters, 1H^1H-NMR peaks for naphthyl protons appear at δ 7.2–8.3 ppm, while benzoyl groups show aromatic signals near δ 7.5–8.1 ppm. Propanoate methyl groups typically resonate at δ 1.5–2.0 ppm . High-Resolution Mass Spectrometry (HRMS) can confirm molecular weight, with expected [M+H]⁺ values around 400–410 Da.

Q. What are the primary toxicity endpoints to evaluate in preclinical studies?

  • Methodological Answer : Key endpoints include systemic effects (hepatic, renal, respiratory) and acute toxicity (LD₅₀). Reference the inclusion criteria from toxicological profiles: prioritize inhalation, oral, and dermal exposure routes in rodent models, with endpoints like body weight changes, histopathology, and organ-specific biomarkers .

Advanced Research Questions

Q. How can regioselectivity challenges in naphthyl ester synthesis be mitigated?

  • Methodological Answer : Steric and electronic factors influence regioselectivity. For 1-naphthyl derivatives, use bulky bases (e.g., LDA) to favor attack at the less hindered oxygen. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) can also modulate reaction pathways. Computational modeling (DFT) of transition states may predict regioselectivity .

Q. What strategies resolve contradictions in reported toxicity data across species?

  • Methodological Answer : Cross-species discrepancies (e.g., hepatic effects in rodents vs. primates) require mechanistic studies. Use in vitro hepatocyte models to compare metabolic activation pathways (CYP450 isoforms). Validate findings with interspecies extrapolation models, adjusting for metabolic rate and enzyme expression differences .

Q. How can structure-activity relationships (SAR) guide the optimization of pharmacokinetic properties?

  • Methodological Answer : Modify substituents on the benzoyl or naphthyl groups to alter logP (lipophilicity). For instance, electron-withdrawing groups on the benzoyl ring may reduce metabolic clearance. Pharmacokinetic assays (e.g., microsomal stability, plasma protein binding) should be paired with molecular docking to predict binding affinity to targets like cyclooxygenases .

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